molecular formula C9H7ClO3 B1250044 Methyl 2-(2-chlorophenyl)-2-oxoacetate CAS No. 34966-49-9

Methyl 2-(2-chlorophenyl)-2-oxoacetate

Cat. No. B1250044
CAS RN: 34966-49-9
M. Wt: 198.6 g/mol
InChI Key: XWVVPXXXQOJCJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2-(2-chlorophenyl)-2-oxoacetate and its derivatives involves various chemical processes. For example, it can be synthesized by reacting 2-chlorophenyl acetic acid with methanol solution of thionyl chloride under optimized conditions, yielding a high product yield of 98% (Wang Guo-hua, 2008). Another method involves a two-step synthesis from dimethyl oxalate, leading to a labeled methyl 2-chloro-2-oxoacetate, showcasing its utility as an oxalyl chloride equivalent (R. Burrell et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized by various techniques, including X-ray crystallography. For instance, a study on a structurally related compound, Methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chloro­phen­yl)-4-cyano-6-hy­droxy-1,6-dimethyl-5,6,7,8-tetra­hydro­isoquinolin-3-yl]sulfan­yl}acetate, revealed detailed molecular interactions and crystal stacking (J. Mague et al., 2017).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, acting as an intermediate for further synthesis. For example, its reaction with ethyl diazoacetate under the catalysis of methylrhenium trioxide leads to the formation of different products, showcasing its reactivity and utility in organic synthesis (Zuolin Zhu & J. Espenson, 1996).

Scientific Research Applications

1. Synthesis of Organic Molecules

Methyl 2-(2-chlorophenyl)-2-oxoacetate has been utilized in the synthesis of organic molecules. Burrell et al. (2009) described its use as a carbon-14 labeled oxalyl chloride equivalent, which is a versatile two-carbon building block for synthesizing organic compounds. The study found that methyl 2-chloro-2-oxoacetate reacts similarly to oxalyl chloride and is more stable and easy to use in synthetic manipulations (Burrell, Easter, Bonacorsi, & Balasubramanian, 2009).

2. Crystal Structures and Spectroscopic Analyses

This compound is involved in the study of crystal structures and spectroscopic analyses. Ahmed et al. (2016) synthesized compounds using this compound and analyzed them using techniques like FT-IR, NMR, and X-ray diffraction. These analyses helped understand the molecular structures and interactions within the compounds (Ahmed et al., 2016).

3. Pharmaceutical Intermediate Synthesis

This compound is also used in the synthesis of pharmaceutical intermediates. Wang Guo-hua (2008) researched the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, a compound of pharmaceutical interest, from this compound. The study explored various reaction conditions to maximize yield and efficiency (Wang Guo-hua, 2008).

4. Tetrel Bonding Interactions

The compound's role in tetrel bonding interactions was explored by Ahmed et al. (2020). They synthesized ethyl 2-triazolyl-2-oxoacetate derivatives, which include an α-ketoester functionality. Their study involved analyzing the tetrel bonding interactions using Hirshfeld surface analysis and DFT calculations, providing insights into the nucleophilic/electrophilic nature of certain molecular groups (Ahmed et al., 2020).

5. Synthesis of Functionalized Pyrroles

Souldozi, Dadrass, and Ranjdost (2010) utilized methyl 2-(2-benzoylphenylamino)-2-oxoacetate, a derivative of this compound, for synthesizing highly functionalized pyrroles. These pyrroles have various applications in medicinal chemistry and materials science (Souldozi, Dadrass, & Ranjdost, 2010).

6. Anticonvulsant Activity Studies

In pharmaceutical research, Scott et al. (1993) investigated the anticonvulsant activity of compounds derived from this compound. Their study focused on evaluating the efficacy of these compounds in treating seizures, contributing to the development of new antiepileptic drugs (Scott et al., 1993).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl (2-chlorophenyl)acetate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “Methyl 2-(2-chlorophenyl)-2-oxoacetate” are not available, research into similar compounds such as chalcones has shown promise in a variety of pharmacological applications .

properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVVPXXXQOJCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292329
Record name Methyl 2-chloro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34966-49-9
Record name Methyl 2-chloro-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34966-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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